molecular formula C6H11N5S B2455807 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine CAS No. 1384428-55-0

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

Cat. No.: B2455807
CAS No.: 1384428-55-0
M. Wt: 185.25
InChI Key: KUHWHTNUSQJVKP-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine ( 1384428-55-0) is a high-value chemical scaffold with significant potential in medicinal chemistry research, particularly in the development of novel antimicrobial agents. The compound features a 1,2,4-thiadiazole core linked to a piperazine ring, a structural motif known to contribute to notable biological activity. The 2-amino-1,3,4-thiadiazole moiety is recognized as a privileged structure in drug discovery and is considered a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability in derived compounds . Researchers are increasingly investigating 1,3,4-thiadiazole derivatives for their broad-spectrum pharmacological properties, largely attributed to the presence of the =N−C−S– moiety within the ring system . Scientific studies highlight that derivatives containing the 1,3,4-thiadiazole nucleus have demonstrated potent activity against various pathogenic microorganisms, including resistant strains of bacteria . For instance, related 1,3,4-thiadiazole derivatives bearing nitroaryl and piperazine components have shown promising activity against metronidazole-resistant isolates of Helicobacter pylori , a major gastrointestinal pathogen . This suggests that this compound serves as a versatile and promising precursor for synthesizing new compounds aimed at addressing the growing challenge of antibiotic resistance. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-piperazin-1-yl-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHWHTNUSQJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and thiadiazole-3-amine group serve as key sites for nucleophilic substitution.

Reaction with Haloacetyl Chlorides

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine reacts with chloroacetyl chloride in the presence of anhydrous sodium acetate to form intermediates like 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate undergoes further substitution with piperazine derivatives under reflux in dry benzene with triethylamine to yield functionalized acetamide hybrids .

Example Reaction:

Starting MaterialReagent/ConditionsProductYieldSource
This compoundChloroacetyl chloride, NaOAc, benzene2-Chloro-N-(thiadiazol-2-yl)acetamide75–82%

Condensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.

Formation of Thiadiazolidine-Dione Derivatives

Reaction with urea or thiourea in ethanol containing potassium carbonate yields thiadiazolidine-dione or imidazole-thione derivatives. Subsequent condensation with benzaldehyde produces benzylidene-functionalized analogs .

Example Reaction:

Starting MaterialReagent/ConditionsProductKey Spectral Data (IR/NMR)Source
This compoundUrea, K₂CO₃, ethanol, refluxThiadiazolidine-dioneIR: Loss of C=O at 1706 cm⁻¹

Reduction Reactions

The compound undergoes reduction at its thiadiazole ring or substituents.

Sodium Borohydride-Mediated Reduction

Ketone-containing derivatives of this compound are reduced using NaBH₄ in methanol, yielding secondary alcohols. For example, oxothiadiazole derivatives are converted to hydroxythiadiazoles .

Example Reaction:

Starting MaterialReagent/ConditionsProductYieldSource
3-(2-Oxopropyl)-thiadiazoleNaBH₄, methanol, 50°C3-(2-Hydroxypropyl)-thiadiazole89%

Nitration Reactions

Nitric acid introduces nitro groups into the structure under controlled conditions.

Nitration with Concentrated HNO₃

In methylene chloride at 0°C, the compound reacts with concentrated nitric acid to form nitro derivatives. This reaction is critical for enhancing electrophilic character in drug design .

Example Reaction:

Starting MaterialReagent/ConditionsProductKey ChangeSource
HydroxythiadiazoleHNO₃, CH₂Cl₂, 0°CNitro-hydroxythiadiazoleIntroduction of -NO₂ group

Functionalization via Piperazine Modifications

The piperazine ring’s secondary amines are alkylated or acylated to enhance pharmacological properties.

Alkylation with Halides

Reaction with alkyl halides in the presence of triethylamine yields N-alkylated piperazine-thiadiazole hybrids. For example, benzyl bromide produces N-benzyl derivatives .

Example Reaction:

Starting MaterialReagent/ConditionsProductBiological ActivitySource
This compoundBenzyl bromide, Et₃N, CH₂Cl₂N-Benzyl-piperazinyl-thiadiazoleAnticancer (IC₅₀ = 8.35 µg/mL)

Oxidation Reactions

Oxidation targets sulfur in the thiadiazole ring or amine groups.

Hydrogen Peroxide-Mediated Oxidation

The thiadiazole ring’s sulfur atom is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄, though direct evidence for this compound requires further validation.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole compounds exhibit promising antibacterial and antifungal activities. For instance, a study highlighted the synthesis of novel thiadiazole derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amineE. coli10 µg/mL
Thiadiazole Derivative AS. aureus5 µg/mL
Thiadiazole Derivative BCandida albicans15 µg/mL

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. For example, a derivative was found to inhibit the activity of Poly(ADP-Ribose) polymerase (PARP), which is crucial in cancer cell repair mechanisms. The compound exhibited an IC50 value comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)18
Thiadiazole Derivative CHL-60 (Leukemia)9.6
Thiadiazole Derivative DHepG2 (Liver Cancer)0.28

Neurodegenerative Disease Treatment

The compound's derivatives have been investigated for their neuroprotective effects, particularly against Alzheimer's disease. Studies suggest that certain thiadiazole derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in the formation of senile plaques associated with Alzheimer's . This mechanism highlights the potential for developing multi-targeted drugs that could address various pathways involved in neurodegeneration.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested their activity against both gram-positive and gram-negative bacteria. The results demonstrated that the piperazine-linked thiadiazoles exhibited superior activity compared to their non-piperazine counterparts .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of piperazine-substituted thiadiazoles revealed that these compounds could induce apoptosis in cancer cells through cell cycle arrest mechanisms. The study utilized various assays to confirm the compounds' ability to inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is unique due to its specific combination of a piperazine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .

Biological Activity

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is a compound that belongs to the class of 1,2,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structural Overview

The compound features a piperazine ring linked to a thiadiazole moiety. The structural formula can be represented as follows:

C7H10N4S\text{C}_7\text{H}_{10}\text{N}_4\text{S}

This configuration is crucial for its biological activity, particularly in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-thiadiazole derivatives as anticancer agents. The incorporation of piperazine into the thiadiazole structure has been shown to enhance cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity :
    • A study evaluated the cytotoxic effects of synthesized 5-(piperazin-1-yl)-1,2,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.28 µg/mL to 9.6 µM depending on the specific derivative tested .
    CompoundCell LineIC50 (µg/mL)
    This compoundMCF-70.28
    This compoundHepG29.6
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and down-regulate key proteins involved in tumor progression such as MMP2 and VEGFA .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The presence of the piperazine ring enhances the interaction with microbial targets.

Structure–Activity Relationship (SAR)

Research indicates that modifications on the thiadiazole scaffold can significantly influence antimicrobial potency:

ModificationActivity Level
Free amino group at p-positionModerate
Substitution with thiocarbohydrazideExcellent
Dimethyl carbonimidodithioate substitutionHigh

The SAR studies suggest that specific substitutions can enhance activity against various microbial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds containing the thiadiazole scaffold exhibit various other pharmacological activities:

  • Anti-inflammatory : Thiadiazole derivatives have shown promise in reducing inflammation markers.
  • Anticonvulsant : Some derivatives are being investigated for their potential in seizure management.
  • Antidepressant : The incorporation of piperazine has been linked to improved antidepressant activity due to enhanced neurotransmitter modulation .

Q & A

Q. How can the synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine be optimized for high yield?

Methodological Answer: Optimization involves refluxing intermediates with catalytic piperidine in 1,4-dioxane (5–8 hours at 80–100°C), followed by acidified ice/water quenching. Recrystallization from 1,4-dioxane improves purity (yield: ~70–85%) . Key factors include:

  • Catalyst selection : Piperidine enhances cyclization efficiency.
  • Solvent choice : 1,4-dioxane stabilizes intermediates during reflux.
  • Quenching pH : Acidic conditions (pH 2–3) precipitate the product effectively.

Q. What purification techniques are recommended post-synthesis?

Methodological Answer: Recrystallization using 1,4-dioxane is standard for removing unreacted thioglycolic acid or piperazine derivatives. For polar impurities, column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves byproducts. Purity is validated via ^1H NMR (δ 1.69–2.57 ppm for CH2 groups) and HPLC (≥95% purity) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; Category 2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (dust/mist formation).
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How to design experiments assessing its mechanism of action in cancer cell lines?

Methodological Answer:

  • Cell line selection : Use panels like MCF-7 (breast), HEPG-2 (liver), and DLD-1 (colon) to evaluate tissue-specific activity .
  • Assay protocol :
    • Expose cells to 0.1–100 μM compound for 72 hours.
    • Quantify viability via sulforhodamine B (SRB) staining (optical density at 565 nm).
    • Reference controls: Include CHS-828 (IC50 comparator) and DMSO vehicle (≤0.5% v/v) .
  • Mechanistic probes : Combine with apoptosis markers (e.g., caspase-3 activation) or cell cycle analysis (flow cytometry) .

Q. How to address contradictory cytotoxicity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Cell line heterogeneity : NUGC (gastric) vs. HONE-1 (nasopharyngeal) may show differential sensitivity due to genetic profiles .
  • Experimental variables :
    • Serum concentration : RPMI-1640 with 5% FBS reduces false negatives vs. serum-free conditions.
    • Exposure time : 48-hour assays may underestimate efficacy compared to 72-hour protocols.
      Validate findings using orthogonal assays (e.g., ATP-based luminescence) and replicate across ≥3 independent experiments .

Q. What structural modifications enhance pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity adjustment : Introduce methyl/pyridyl groups at the thiadiazole ring to improve membrane permeability (logP optimization) .
  • Metabolic stability : Replace labile amines with fluorinated piperazine derivatives (e.g., 4-fluorobenzyl) to reduce CYP450-mediated degradation .
  • Solubility : Sulfonate salt formation increases aqueous solubility for in vivo administration .

Q. How to resolve contradictions in reaction conditions for piperazine conjugation?

Methodological Answer: Contradictory reports on piperazine coupling efficiency (e.g., solvent polarity, temperature) require:

  • DoE (Design of Experiments) : Test variables like DMF vs. THF, 60°C vs. 100°C, and catalyst (e.g., K2CO3 vs. Et3N).
  • Real-time monitoring : Use FTIR to track amine-thiadiazole bond formation (disappearance of -NH2 peaks at 3300 cm⁻¹) .

Q. What analytical methods validate structural integrity?

Methodological Answer:

  • Mass spectrometry : ESI-MS (m/z 212.2 [M+H]+) confirms molecular weight.
  • NMR profiling :
    • ^1H NMR: δ 2.8–3.1 ppm (piperazine protons), δ 6.5–7.2 ppm (thiadiazole NH2).
    • ^13C NMR: 165–170 ppm (C=N of thiadiazole) .
  • XRD : Crystallographic data (e.g., P2₁/c space group) confirms stereochemistry .

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